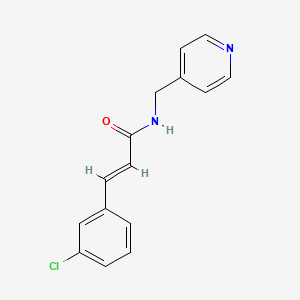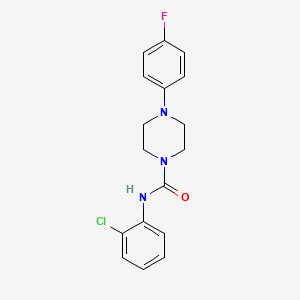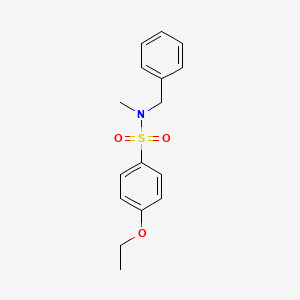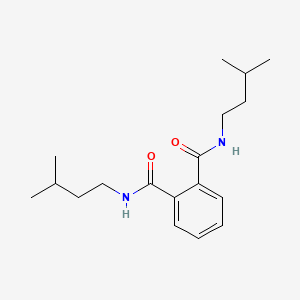![molecular formula C15H12FN5O2 B5777543 N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as TAK-915, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. TAK-915 is a selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance.
作用機序
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide selectively targets the orexin-2 receptor, which is predominantly expressed in the brain regions involved in the regulation of sleep-wake cycles, appetite, and energy balance. By blocking the binding of orexin to its receptor, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide inhibits the downstream signaling pathways that mediate the effects of orexin, leading to a reduction in wakefulness and food intake.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve sleep quality and increase total sleep time in animal models of insomnia and narcolepsy. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to reduce food intake and body weight in animal models of obesity and to attenuate drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a selective orexin-2 receptor antagonist, which reduces the potential for off-target effects. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has some limitations, including its relatively short half-life and the need for frequent dosing.
将来の方向性
There are several potential future directions for the development of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is the potential use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide as a treatment for insomnia, narcolepsy, and other sleep disorders. Another area of interest is the potential use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide as a treatment for obesity and other metabolic disorders. Additionally, there is potential for the use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in the treatment of drug addiction and other psychiatric disorders. Further research is needed to fully understand the therapeutic potential of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 3-nitrophenylacetic acid to form the key intermediate, 3-(3-fluorophenyl)-2-nitroacetic acid. The nitro group is then reduced to an amino group, followed by the reaction with 1H-tetrazole-1-carboxylic acid to form the tetrazole ring. The final step involves the coupling of the tetrazole-containing intermediate with 3-fluorophenoxyacetic acid to form N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide.
科学的研究の応用
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. The orexin system has been implicated in the regulation of sleep-wake cycles, appetite, and energy balance, and dysregulation of this system has been linked to various disorders, including insomnia, narcolepsy, obesity, and drug addiction. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, as an orexin-2 receptor antagonist, has shown promising results in animal models of these disorders.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c16-11-3-1-4-12(7-11)18-15(22)9-23-14-6-2-5-13(8-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGXRSIFYTXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)


![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
